3-(Hydroxymethyl)tyrosine
Description
Contextualizing 3-(Hydroxymethyl)tyrosine within Aromatic Amino Acid Chemistry
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids genetically coded for in proteins. It is a derivative of the aromatic amino acid L-tyrosine. lookchem.com The core structure of tyrosine, which consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain featuring a phenol (B47542) group, is modified in this compound by the addition of a hydroxymethyl (-CH2OH) group to the 3-position of the aromatic ring.
This structural modification places this compound in a unique chemical space among aromatic amino acids. While it retains the fundamental properties of an amino acid, the introduction of the hydroxymethyl group alters its electronic properties, steric profile, and potential for intermolecular interactions compared to its parent molecule, tyrosine, and other aromatic amino acids like phenylalanine and tryptophan. nih.gov The chemistry of aromatic amino acids is largely dictated by their side chains, which can participate in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and cation-pi interactions, that are crucial for protein structure and function. The additional hydroxyl group in this compound introduces another potential hydrogen bond donor and acceptor, potentially influencing its behavior within a biological system.
Significance of Hydroxymethylation in Bioorganic Systems (General)
Hydroxymethylation, the addition of a hydroxymethyl group, is a significant modification in various biological contexts. While the hydroxymethylation of amino acids within proteins is not a common post-translational modification, the hydroxymethylation of other biomolecules, such as DNA, is a well-studied epigenetic mark. nih.gov In DNA, 5-hydroxymethylcytosine, an intermediate in DNA demethylation, plays a crucial role in gene regulation. nih.gov
In the context of small molecules and bioorganic chemistry, hydroxymethylation can significantly alter the biological activity of a compound. For instance, hydroxymethylation is a key step in the biosynthesis of some natural products and can influence a molecule's solubility, metabolic stability, and interaction with biological targets. nih.gov The enzymatic machinery for hydroxylation reactions is widespread in nature, with enzymes like the pterin-dependent aromatic amino acid hydroxylases responsible for the hydroxylation of phenylalanine, tyrosine, and tryptophan. nih.gov These enzymes catalyze the insertion of a hydroxyl group onto the aromatic ring of their substrates, a process mechanistically related to hydroxymethylation. nih.gov The study of hydroxymethylated compounds, therefore, provides insights into metabolic pathways, enzyme mechanisms, and the design of bioactive molecules.
Scope and Research Focus on this compound
The research focus on this compound in chemical biology is multifaceted, primarily revolving around its potential as a tool to probe and manipulate biological systems. The introduction of the hydroxymethyl group provides a unique chemical handle that can be exploited for various applications.
One major area of interest is the genetic incorporation of this compound into proteins . By using engineered aminoacyl-tRNA synthetase/tRNA pairs, this unnatural amino acid could be site-specifically incorporated into a protein's primary sequence. This would allow researchers to:
Introduce a novel reactive site for bioorthogonal conjugation, enabling the attachment of probes, drugs, or other functional moieties to proteins. acs.org
Modulate the electronic and steric properties of an enzyme's active site to alter its catalytic activity or substrate specificity, as has been demonstrated with the similar analog 3-methoxytyrosine. rsc.org
Study the effects of localized changes in polarity and hydrogen bonding potential on protein structure, stability, and protein-protein interactions.
Another research avenue is the use of this compound as a building block in the synthesis of novel bioactive molecules and peptides . The hydroxymethyl group can serve as a synthetic handle for further chemical modifications, leading to the creation of libraries of compounds with diverse pharmacological properties. academie-sciences.fr For example, derivatives of a similar scaffold, 3-(hydroxymethyl)cinnoline-4(1H)-one, have been investigated as inhibitors of protein tyrosine phosphatases, highlighting the potential of the 3-(hydroxymethyl) motif in drug design. mdpi.com
Furthermore, the study of how biological systems, particularly enzymes, recognize and process this compound can provide valuable information about the substrate specificity of amino acid metabolic pathways and the potential for engineering these pathways for synthetic biology applications. nih.gov
Structure
3D Structure
Properties
CAS No. |
53363-55-6 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15) |
InChI Key |
RDBXZNZJKNWRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxymethyl Tyrosine
Classical Chemical Synthesis Approaches
Traditional organic synthesis provides a foundational route to 3-(Hydroxymethyl)tyrosine. These methods often involve multiple steps, careful selection of reagents, and strategies to control the stereochemistry of the final product.
Multi-step Organic Synthesis Pathways
The chemical synthesis of this compound typically begins with a readily available starting material, such as L-tyrosine. A key challenge in the synthesis is the selective introduction of a hydroxymethyl group onto the aromatic ring at the 3-position. A documented synthesis of dl-3-(hydroxymethyl)tyrosine was reported in the Journal of Medicinal Chemistry in 1974, indicating the feasibility of such a transformation through established organic chemistry reactions nih.govacs.org.
A general synthetic pathway would likely involve the following key transformations:
Protection of Functional Groups: The amino and carboxyl groups of the starting tyrosine molecule must be protected to prevent unwanted side reactions during the subsequent aromatic ring functionalization. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxyl group is often protected as an ester (e.g., methyl or ethyl ester) iris-biotech.depeptide.combiosynth.com. The phenolic hydroxyl group may also require protection.
Ring Functionalization: Introduction of the hydroxymethyl group onto the aromatic ring is a critical step. This can be achieved through various methods, such as electrophilic aromatic substitution. One possible route is a formylation reaction (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) to introduce an aldehyde group, followed by reduction to the hydroxymethyl group.
Deprotection: The final step involves the removal of all protecting groups to yield the desired this compound.
| Step | Transformation | Purpose |
| 1 | Protection of amino and carboxyl groups | To prevent side reactions during ring functionalization |
| 2 | Aromatic formylation followed by reduction | To introduce the hydroxymethyl group at the 3-position |
| 3 | Deprotection | To reveal the final this compound product |
Reagent Selection and Reaction Conditions
The choice of reagents and reaction conditions is critical for the success of the synthesis.
Protecting Groups: The selection of protecting groups is dictated by their stability under the conditions of subsequent reactions and the ease of their removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis iris-biotech.debiosynth.com.
Formylating Agents: For the introduction of the aldehyde group, reagents like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) (Vilsmeier-Haack conditions) or chloroform (B151607) in the presence of a strong base (Reimer-Tiemann conditions) could be employed.
Reducing Agents: The reduction of the intermediate aldehyde to the hydroxymethyl group can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of other functional groups.
Deprotection Conditions: The final deprotection step requires conditions that will remove all protecting groups without degrading the final product. This often involves treatment with strong acids (e.g., trifluoroacetic acid for Boc groups) or catalytic hydrogenation (for Cbz groups).
Stereochemical Control in Synthesis
Controlling the stereochemistry at the α-carbon is a significant consideration in the synthesis of amino acid derivatives. Starting the synthesis with an enantiomerically pure form of tyrosine, such as L-tyrosine, is the most common strategy to retain the desired stereochemistry in the final product. However, some reaction conditions, particularly those involving harsh reagents or elevated temperatures, can lead to racemization. Therefore, it is crucial to select mild reaction conditions throughout the synthetic sequence to preserve the stereochemical integrity of the α-carbon. The synthesis reported in 1974 yielded the racemic mixture, dl-3-(hydroxymethyl)tyrosine, suggesting that the conditions used did not preserve the stereochemistry or that the starting material was racemic nih.gov.
Emerging Synthetic Strategies
More recently, biotechnological and enzymatic methods have emerged as promising alternatives to classical chemical synthesis for the production of amino acid derivatives. These approaches offer potential advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact.
Enzyme-Catalyzed Reactions for Aromatic Hydroxymethylation Precursors (e.g., analogies to 4-(hydroxymethyl)phenylalanine)
While specific enzymes for the direct hydroxymethylation of tyrosine at the 3-position are not yet widely reported, the enzymatic machinery of microorganisms offers a potential avenue for such transformations. Enzymes like hydroxylases are known to catalyze the introduction of hydroxyl groups onto aromatic rings. For instance, phenylalanine hydroxylase converts phenylalanine to tyrosine nih.govnih.gov. It is conceivable that through enzyme engineering or screening of microbial diversity, a hydroxylase could be identified or evolved to catalyze the hydroxymethylation of tyrosine or a suitable precursor.
An analogy can be drawn from the enzymatic synthesis of other modified phenylalanines. For example, the biosynthesis of 4-(hydroxymethyl)phenylalanine could potentially be achieved through a multi-enzyme cascade. This might involve the enzymatic conversion of a precursor like p-aminobenzoic acid or a related aromatic compound through a series of steps including reduction and amination. Phenylalanine ammonia (B1221849) lyases (PALs) have been shown to catalyze the amination of a variety of cinnamic acids to produce phenylalanine analogues, demonstrating the potential of enzymes in generating novel amino acids frontiersin.org.
Biotechnological Approaches for Amino Acid Derivative Production
The production of L-tyrosine itself through microbial fermentation using engineered strains of Escherichia coli is well-established asm.orgfrontiersin.org. These engineered microbes are designed to overproduce aromatic amino acids by modifying their metabolic pathways to direct the flow of carbon towards the desired product.
This platform of engineered microbes can be further modified to produce derivatives of tyrosine. By introducing genes encoding for specific enzymes, it is possible to create novel biosynthetic pathways for compounds like this compound. For example, a metabolically engineered E. coli strain that overproduces L-tyrosine could be further engineered to express an enzyme capable of hydroxymethylating the aromatic ring. This approach has been successfully used to produce other tyrosine derivatives, such as L-DOPA researchgate.net.
The key steps in developing a biotechnological production system for this compound would include:
Host Strain Engineering: Optimizing a microbial host (e.g., E. coli) for high-yield production of the precursor, L-tyrosine. This involves eliminating feedback inhibition and increasing the availability of aromatic pathway precursors asm.orgresearchgate.net.
Enzyme Discovery and Engineering: Identifying or engineering an enzyme that can specifically catalyze the hydroxymethylation of tyrosine at the 3-position.
Pathway Integration and Optimization: Introducing the gene for the hydroxymethylating enzyme into the tyrosine-overproducing host and optimizing fermentation conditions to maximize the production of this compound.
| Approach | Description | Key Components |
| Enzyme-Catalyzed Reactions | Use of isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations. | Hydroxylases, Lyases, Engineered Enzymes |
| Metabolic Engineering | Modification of microbial metabolic pathways to produce a desired chemical from simple carbon sources. | Engineered E. coli, Overexpression of pathway genes, Fermentation |
Derivatives and Analogues of 3 Hydroxymethyl Tyrosine: Synthesis and Research Applications
Synthesis and Structural Elucidation of Functionalized Derivatives
The synthesis of 3-(Hydroxymethyl)tyrosine and its derivatives involves strategic chemical modifications to the parent L-tyrosine molecule. General synthetic routes often begin with L-tyrosine as the starting material, proceeding through sequential steps of esterification, amidation, and etherification to produce functionalized derivatives. For instance, a common strategy involves protecting the amino and carboxyl groups before introducing the hydroxymethyl functionality or other desired modifications to the phenolic ring. One patented method for preparing L-tyrosine derivatives achieves a total yield of 61.5% with an enantiomeric excess (ee) value greater than 99% through a multi-step process that includes esterification, amidation, and a one-pot etherification and hydrolysis. google.com
The synthesis of prenylated tyrosine derivatives, for example, can be achieved through chemical methods. One approach involves the reduction of 4-hydroxyphenylacetic acid, followed by prenylation using prenyl bromide in the presence of potassium carbonate. niscpr.res.in Another method starts with L-tyrosine, which undergoes esterification and acylation before being treated with prenyl bromide. niscpr.res.in
Structural elucidation of these newly synthesized derivatives is critical to confirm their chemical identity and purity. A standard suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure and the connectivity of atoms. niscpr.res.in Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. niscpr.res.in Additionally, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Visible Spectroscopy are used to identify functional groups and characterize the electronic properties of the molecules. niscpr.res.in For crystalline compounds, X-ray crystallography offers definitive proof of structure by mapping the precise arrangement of atoms in three-dimensional space.
Incorporation of the this compound Moiety into Complex Scaffolds
The this compound core structure is a valuable building block for constructing more complex molecules with specific biological activities. Its functional groups allow for its integration into larger, often heterocyclic, scaffolds designed to interact with biological targets.
A significant application of the 3-(hydroxymethyl) moiety is found in the development of enzyme inhibitors based on a cinnoline (B1195905) scaffold. nih.govnih.govdntb.gov.ua Researchers have identified dual inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) using a 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline framework. nih.govnih.govdntb.gov.ua These phosphatases are important targets in metabolic disease research. Inhibition of PTP1B alone can lead to undesirable effects, potentially causing a compensatory increase in the activity of other phosphatases like TC-PTP. nih.gov Therefore, developing dual inhibitors is a promising therapeutic strategy.
Several cinnoline-based compounds have been synthesized and evaluated for their inhibitory activity. The compounds demonstrated dose-dependent inhibition of both PTP1B and TC-PTP. nih.gov Notably, 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one and 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one showed comparable selectivity for both enzymes, highlighting their potential as mixed PTP1B/TC-PTP inhibitors. nih.govnih.gov In contrast, other analogues showed a 5- to 7-fold higher selectivity for PTP1B over TC-PTP. nih.gov
| Compound | Structure | PTP1B IC₅₀ (µM) | TC-PTP IC₅₀ (µM) | Selectivity (TC-PTP/PTP1B) |
|---|---|---|---|---|
| Compound 1 (6-Fluoro) | 6-Fluoro-3-(hydroxymethyl)cinnolin-4(1H)-one | 1.8 ± 0.2 | 12.1 ± 1.1 | ~6.7 |
| Compound 2 (Unsubstituted) | 3-(Hydroxymethyl)cinnolin-4(1H)-one | 3.1 ± 0.3 | 15.2 ± 0.9 | ~4.9 |
| Compound 3 (6-Chloro) | 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one | 1.5 ± 0.1 | 1.9 ± 0.2 | ~1.3 |
| Compound 4 (6-Bromo) | 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one | 1.3 ± 0.1 | 1.5 ± 0.1 | ~1.2 |
Table 1: Inhibitory activities (IC₅₀ values) of 3-(hydroxymethyl)cinnoline-4(1H)-one derivatives against PTP1B and TC-PTP phosphatases. Data derived from published research. nih.gov
By analogy to the functionalization of this compound, the synthesis of prenylated tyrosine derivatives illustrates another important class of modification. Prenylation, the attachment of a farnesyl or geranylgeranyl group, is a common post-translational modification of proteins and is also seen in natural product biosynthesis. The tyrosine O-prenyltransferase enzyme SirD, found in the fungus Leptosphaeria maculans, catalyzes the prenylation of the hydroxyl group of tyrosine as the first step in the biosynthesis of the phytotoxin sirodesmin PL. nih.gov This enzyme has been shown to be quite versatile, also catalyzing the N-prenylation of 4-aminophenylalanine and the C-prenylation of tryptophan. nih.govnih.gov Such enzymatic methods offer a high degree of specificity in modifying amino acid scaffolds.
Chemical synthesis provides an alternative route to these compounds. For example, 2-[4-(3-Methylbut-2-enyloxy)phenyl]ethan-1-ol and 3-[4-(3-methylbut-2-enyloxy)phenyl]-2-(acetylamino)propanoic acid have been synthesized from 4-hydroxyphenylacetic acid and L-tyrosine, respectively. niscpr.res.in The synthesis typically involves reacting the tyrosine derivative with prenyl bromide in the presence of a base like potassium carbonate in an acetone (B3395972) solvent. niscpr.res.in These prenylated compounds are of interest for their potential biological activities. niscpr.res.in
Tailoring Derivatives for Specific Research Probes
The chemical tractability of the this compound structure allows for its derivatives to be tailored for use as specific research probes. These probes are invaluable tools for studying biological processes, such as enzyme activity and protein-protein interactions.
One approach is the development of fluorescent probes. For instance, a near-infrared fluorescent probe was designed using a 3-hydroxybenzyloxy moiety, which is structurally related to this compound, as a recognition site for the enzyme tyrosinase. documentsdelivered.com This probe allows for the specific detection of tyrosinase activity in living cells and zebrafish, effectively eliminating interference from reactive oxygen species that can affect probes containing a standard 4-hydroxyphenyl group. documentsdelivered.com
Furthermore, derivatives can be designed as specific inhibitors to probe the function of particular enzymes or protein families. Phosphotyrosine and its more stable phosphonate-based analogues are critical tools for studying signaling pathways regulated by protein phosphorylation. researchgate.net These compounds can act as binding ligands for proteins containing SH2 or PTB domains, thereby allowing researchers to investigate the roles of these proteins in cellular signaling. researchgate.net In a similar vein, novel tyrosine derivatives have been designed and synthesized to act as potent and selective inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), which is a promising target in cancer therapy research. nih.gov These tailored molecules serve as chemical probes to induce and study apoptosis in cancer cell lines. nih.gov
Applications in Materials Science and Engineering Research
Role as a Cross-linking Agent in Polymer Systems
Cross-linking is a fundamental process in polymer chemistry that involves forming chemical links between polymer chains to create a three-dimensional network. This process is crucial for improving mechanical strength, thermal stability, and degradation resistance in biomaterials mdpi.com. The functional groups on 3-(Hydroxymethyl)tyrosine make it an excellent candidate for creating these networks in polymer systems.
The foundational molecule, this compound, can be synthesized in the laboratory nih.gov. While various specific cross-linkers can be derived from this molecule, a general approach involves leveraging its inherent functional groups. The term "TYF" may refer to a specific, proprietary cross-linker derived from this compound; however, the synthesis of the base molecule itself is the critical first step.
The synthesis of tyrosine-derived polymers can be achieved through several established techniques, including ring-opening polymerization, enzymatic polymerization, and condensation polymerization nih.govacs.orgacs.org. For this compound, a plausible synthetic route could involve protecting the amine and carboxyl groups of L-tyrosine, followed by a directed hydroxymethylation of the aromatic ring at the position ortho to the hydroxyl group. This functionalized monomer can then be polymerized or used to create smaller cross-linking molecules. The presence of the additional hydroxymethyl group provides another reactive site for further chemical modifications or for participating in the cross-linking process itself, offering more complex and tailored polymer architectures.
| Step | Description | Key Reagents |
|---|---|---|
| 1. Protection | Protection of the amine and carboxylic acid groups of L-tyrosine to prevent side reactions. | Boc-anhydride (for amine), Benzyl bromide (for acid) |
| 2. Hydroxymethylation | Introduction of a hydroxymethyl (-CH2OH) group onto the aromatic ring, ortho to the phenolic hydroxyl group. | Formaldehyde, Base catalyst |
| 3. Deprotection | Removal of the protecting groups to yield the final this compound monomer. | Trifluoroacetic acid (TFA), Hydrogenolysis |
In protein-based systems, the cross-linking of tyrosine residues is a well-established mechanism for enhancing material properties. The primary mechanism involves the oxidative coupling of the phenolic side chains of two tyrosine residues to form a dityrosine (B1219331) covalent bond acs.orgresearchgate.net. This reaction can be initiated by various means, including enzymes (like peroxidases) or photochemical methods involving a photosensitizer (such as ruthenium(II) complexes) and visible light acs.orgresearchgate.net.
The process begins with the generation of a tyrosyl radical through the removal of a hydrogen atom from the phenolic hydroxyl group researchgate.net. Two of these radicals can then couple to form a stable carbon-carbon bond, effectively cross-linking the polymer chains researchgate.netnih.gov. It is presumed that this compound participates in this same fundamental mechanism. The phenolic hydroxyl group is the primary site for the oxidation and subsequent radical formation. The presence of the adjacent hydroxymethyl group could potentially influence the reaction kinetics through steric or electronic effects, a subject that warrants further investigation.
| Mechanism | Description | Initiation Method | Resulting Bond |
|---|---|---|---|
| Enzymatic Cross-linking | Use of enzymes like horseradish peroxidase (HRP) and hydrogen peroxide to generate tyrosyl radicals. | Enzymatic reaction | Dityrosine |
| Photochemical Cross-linking | Use of a photosensitizer (e.g., Ru(II)(bpy)3Cl2) and an oxidant under visible light to create radicals. acs.org | Visible light irradiation acs.org | Dityrosine acs.org |
| Hydroxyl Radical Induced | Generation of hydroxyl radicals (e.g., via ionizing radiation) which abstract a hydrogen from the phenolic ring. nih.gov | Ionizing radiation nih.gov | Dityrosine nih.gov |
Enhancement of Material Properties through this compound Incorporation
The introduction of this compound into polymer networks is expected to significantly enhance their physical and biological properties, making them suitable for a range of demanding applications.
The formation of dityrosine cross-links is known to substantially improve the mechanical properties of biomaterials, particularly hydrogels frontiersin.orgnih.gov. Research on hydrogels made from proteins like bovine serum albumin and casein has shown that dityrosine cross-linking leads to materials with increased storage moduli, indicating greater stiffness and energy storage capacity frontiersin.orgnih.govresearchgate.net. By controlling the degree of cross-linking, properties such as elasticity, fracture strain, and compressive strength can be precisely tuned frontiersin.orgnih.gov.
| Property | Expected Impact | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increase | Covalent dityrosine cross-linking. |
| Elastic Modulus (Stiffness) | Increase frontiersin.orgnih.govresearchgate.net | Formation of a dense 3D polymer network. frontiersin.org |
| Elasticity | Tunable frontiersin.orgnih.gov | Dityrosine bonds contribute to elastic properties. researchgate.net |
| Thermal Stability | Increase | Higher energy required to break covalent cross-links. |
The rise of multidrug-resistant pathogens has spurred the development of biomaterials with inherent antimicrobial properties nih.gov. Phenolic compounds, a broad class of molecules that includes tyrosine and its derivatives, are known to exhibit antimicrobial activity against a wide range of bacteria and fungi nih.govfrontiersin.orgfrontiersin.org. The mechanism of action often involves disruption of the microbial cell membrane, leading to increased permeability and eventual cell death frontiersin.org.
While direct studies on the antifungal activity of this compound are limited, its phenolic structure suggests a strong potential for conferring fungal resistance to biomaterials. Materials composed of or coated with phenolic compounds have shown promise in applications ranging from wound healing to medical device coatings nih.govconsensus.app. For instance, modifying a natural polysaccharide, porphyran, with a tyrosine derivative was shown to enhance its antimicrobial activity against S. aureus mdpi.com. Therefore, incorporating this compound into a biomaterial matrix could be a viable strategy to create materials that actively resist fungal colonization, which is a critical attribute for medical implants and devices. However, this remains a developing area of research requiring further specific investigation.
Future Directions in Advanced Biomaterial Design
The unique properties of tyrosine-derived polymers, including those based on this compound, position them as highly promising candidates for the next generation of advanced biomaterials nih.govacs.org. The ability to precisely control their synthesis and cross-linking allows for the creation of materials with tailored engineering and functional characteristics nih.govacs.org.
Future research is likely to focus on several key areas. The development of bio-orthogonal cross-linking chemistries that selectively target the tyrosine moiety will allow for the incorporation of other bioactive sequences (containing lysine, for example) without the risk of non-specific reactions nih.govstanford.edu. This opens the door to creating multifunctional hydrogels for sophisticated 3D cell culture and tissue engineering applications nih.gov. Furthermore, the processability of these polymers makes them suitable for advanced fabrication techniques like 3D printing and electrospinning, which can be used to create complex scaffolds that mimic the architecture of natural tissues nih.govacs.org. As our understanding of the structure-property relationships of these materials deepens, this compound and similar derivatives will undoubtedly play a significant role in the design of smart, responsive, and biocompatible materials for medicine and beyond.
Investigation of Biological and Biochemical Research Roles
Evaluation as a Substrate or Inhibitor in Enzyme Studies
There is no specific evidence in the reviewed literature identifying 3-(Hydroxymethyl)tyrosine as either a substrate or an inhibitor for key enzymes involved in aromatic amino acid metabolism, such as tyrosinase or tyrosine hydroxylase.
Enzymes central to tyrosine metabolism include:
Tyrosinase: This enzyme is crucial for melanin production, catalyzing the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comwikipedia.org The inhibition of tyrosinase is a major area of research for conditions related to hyperpigmentation. wikipedia.org
Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), converting L-tyrosine to L-DOPA. wikipedia.orgscbt.com Various tyrosine analogs, such as 3-iodo-L-tyrosine and α-methyl-p-tyrosine, are known to act as inhibitors of this enzyme. scbt.comguidetopharmacology.org
While many tyrosine derivatives have been studied as potential enzyme modulators, specific kinetic data or inhibition constants for this compound are not documented in the available research. A structurally related but different compound, 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone, has been identified as an anti-melanogenic substance that inhibits tyrosinase activity in B16F10 melanoma cells. researchgate.net However, this is a chalcone derivative and not the amino acid itself.
Role in Non-Proteinogenic Amino Acid Research
This compound is classified as a non-proteinogenic amino acid (NPAA)—an amino acid that is not one of the 20 standard amino acids encoded by the genetic code. NPAAs are a diverse group of molecules with significant roles in biological systems and are valuable building blocks for peptide-based therapeutics. nih.govresearchgate.net They can be used to enhance the stability, potency, and bioavailability of peptide drugs. nih.govresearchgate.net
Despite the broad interest in NPAAs, specific studies detailing the synthesis, natural occurrence, or application of this compound in this field are not prominent in the scientific literature. Research in this area often focuses on other NPAAs like ornithine, citrulline, or synthetic analogs used to create novel pharmaceuticals. nih.govtaylorandfrancis.com
Exploration in Cellular Models (Non-Clinical)
No specific studies utilizing this compound in non-clinical cellular models were identified.
Research on related aromatic amino acids in cellular models is extensive. For instance, L-tyrosine itself has been investigated in cancer research. Studies have shown that delivering L-tyrosine via nanoparticles can reactivate melanogenesis and inhibit tumor growth in melanoma cell models, suggesting a therapeutic strategy based on nutrient delivery and metabolism reactivation. springernature.comnews-medical.netnews-medical.net Furthermore, combining L-tyrosine-loaded nanoparticles with direct electric current has been shown to increase cytotoxicity in a metastatic melanoma cell line (B16F10). nih.gov However, these studies focus on the proteinogenic amino acid L-tyrosine, and no similar research has been published for its 3-(hydroxymethyl) derivative.
Contribution to Understanding Aromatic Amino Acid Metabolism (Broader Context)
The metabolism of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is a fundamental biochemical pathway. wikipedia.org In plants and microorganisms, these amino acids are synthesized via the shikimate pathway, with chorismate being a key intermediate. youtube.comyoutube.com In animals, phenylalanine and tryptophan are essential amino acids obtained from the diet. Tyrosine is considered semi-essential as it can be synthesized from phenylalanine. wikipedia.org
These amino acids are precursors to a vast array of vital molecules, including:
Neurotransmitters: Dopamine, norepinephrine, epinephrine, and serotonin. wikipedia.orgcreative-proteomics.com
Hormones: Thyroxine and melatonin. youtube.com
Pigments: Melanin. wikipedia.orgcreative-proteomics.com
While the metabolic fate of tyrosine is well-documented, the specific role or metabolic pathway of this compound within this broader context has not been elucidated in the available literature. It is not recognized as a standard intermediate or product in the canonical pathways of aromatic amino acid metabolism. creative-proteomics.comnih.gov
Analytical Techniques for the Characterization and Quantification of 3 Hydroxymethyl Tyrosine
Chromatographic Methodologies
Chromatographic methods are fundamental for the separation of 3-(Hydroxymethyl)tyrosine from complex mixtures, such as biological matrices, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
UV Detection: The presence of the aromatic ring in this compound allows for its detection using a UV detector. The phenolic group and the benzene (B151609) ring contribute to its UV absorbance, typically around 274 nm. nih.gov While effective, UV detection may sometimes lack the sensitivity required for detecting very low concentrations in biological samples.
Fluorescence Detection: To enhance sensitivity, fluorescence detection can be employed. Similar to tyrosine, this compound is expected to exhibit native fluorescence. The excitation and emission wavelengths for tyrosine are typically around 275 nm and 305 nm, respectively. Alternatively, derivatization with a fluorescent tag can be used to further increase the signal and improve detection limits.
A typical HPLC system for the analysis of tyrosine and its derivatives would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of an acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). helixchrom.com
Table 1: Typical HPLC Conditions for Tyrosine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm or Fluorescence (Excitation: ~275 nm, Emission: ~305 nm) |
For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow, this compound is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule.
In the mass spectrometer, the precursor ion (the ionized molecule of this compound) is selected and fragmented to produce characteristic product ions. The detection of a specific precursor-to-product ion transition provides a high degree of certainty in the identification and quantification of the analyte. nih.gov The use of stable isotope-labeled internal standards is recommended for the most accurate quantification, as it corrects for matrix effects and variations in instrument response. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for a Modified Tyrosine
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Specific fragment ion |
| Collision Energy | Optimized for the specific precursor-product transition |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its molecular structure and identifying its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would help in assigning the protons to their respective positions in the molecule. For instance, the aromatic protons would appear in the downfield region, while the protons of the hydroxymethyl group and the amino acid backbone would have characteristic chemical shifts.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. researchgate.net Each unique carbon atom gives a distinct signal, and the chemical shifts can be used to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). The expected ¹³C NMR spectrum of this compound would show signals for the carboxyl carbon, the alpha-carbon, the beta-carbon, the aromatic carbons, and the carbon of the hydroxymethyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ring) | 6.8 - 7.2 | Multiplet |
| α-H | ~4.0 | Doublet of doublets |
| β-CH₂ | ~3.0 - 3.2 | Multiplet |
| -CH₂OH (hydroxymethyl) | ~4.5 | Singlet |
| -OH (phenolic) | Variable | Broad singlet |
| -OH (hydroxymethyl) | Variable | Broad singlet |
| -NH₂ | Variable | Broad singlet |
| -COOH | Variable | Broad singlet |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions include:
A broad O-H stretching band from the phenolic and hydroxymethyl hydroxyl groups, as well as the carboxylic acid. researchgate.net
An N-H stretching band from the amine group.
A C=O stretching band from the carboxylic acid group.
C=C stretching bands from the aromatic ring.
C-O stretching bands from the hydroxyl and carboxylic acid groups.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H stretch (phenolic, alcohol, carboxylic acid) | 3500 - 3200 (broad) |
| N-H stretch (amine) | 3400 - 3250 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C stretch (aromatic) | 1600 - 1475 |
| C-O stretch (alcohol, carboxylic acid) | 1300 - 1000 |
Quantitative Analysis in Complex Research Matrices
The quantification of this compound in complex research matrices, such as plasma, urine, or tissue homogenates, presents analytical challenges due to the presence of numerous interfering substances. ipp.pt To achieve reliable and accurate results, a robust analytical workflow is required.
This typically involves:
Sample Preparation: The first step is to isolate this compound from the matrix and remove interfering components. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.gov SPE is particularly effective for cleaning up and concentrating the analyte before analysis.
Chromatographic Separation and Detection: As discussed, LC-MS/MS is the preferred method for quantitative analysis in complex matrices due to its high selectivity and sensitivity. nih.gov The use of multiple reaction monitoring (MRM) ensures that only the target analyte is detected, minimizing interference from other compounds.
Method Validation: A quantitative method must be rigorously validated to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Use of Internal Standards: To compensate for any loss of analyte during sample preparation and for variations in instrument response, an internal standard is added to the samples at the beginning of the workflow. A stable isotope-labeled version of this compound is the ideal internal standard. nih.gov
By combining effective sample preparation with the power of LC-MS/MS, it is possible to accurately quantify this compound in a wide range of biological and research matrices.
Future Research Directions and Translational Perspectives
Development of Novel Biocatalytic Pathways for 3-(Hydroxymethyl)tyrosine Synthesis
Currently, the synthesis of this compound has been primarily achieved through traditional chemical methods. A significant area for future research will be the development of biocatalytic pathways for its production. This approach offers the promise of more sustainable, efficient, and stereospecific synthesis compared to conventional organic chemistry techniques.
Future research should focus on:
Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as hydroxylases or formaldehyde transferases, that can selectively introduce a hydroxymethyl group onto the tyrosine ring at the specific 3-position. This could involve screening microbial genomes or using directed evolution to alter the substrate specificity of existing enzymes.
Metabolic Engineering: Genetically modifying microbial hosts, such as E. coli or Saccharomyces cerevisiae, to create whole-cell biocatalysts. This would involve introducing the necessary enzymatic machinery to convert a common precursor, like L-tyrosine, directly into this compound.
Process Optimization: Developing and optimizing fermentation and downstream processing conditions to maximize the yield and purity of the biocatalytically produced compound.
A successful biocatalytic route would not only be more environmentally friendly but could also provide access to enantiomerically pure forms of the molecule, which is crucial for many biological and pharmaceutical applications.
Advanced Materials Design Leveraging this compound Architecture
The unique structure of this compound, featuring a reactive hydroxymethyl group on the aromatic ring in addition to the standard amino acid functionalities, makes it an intriguing building block for novel materials.
Future research in this area should explore:
Polymer Chemistry: Incorporating this compound into polypeptide chains to create functional polymers. The hydroxymethyl group can serve as a site for cross-linking, derivatization, or as a point of attachment for other molecules, leading to materials with tailored properties such as enhanced thermal stability, altered solubility, or specific binding capabilities.
Bio-inspired Adhesives and Coatings: Drawing inspiration from the adhesive proteins of marine organisms, which utilize post-translationally modified tyrosine, the hydroxymethyl group of this compound could be exploited to develop new bio-adhesives or functional coatings with unique bonding characteristics.
Hydrogel Formation: Investigating the potential of this compound and its derivatives to form self-assembling hydrogels. The additional hydrogen bonding capacity of the hydroxymethyl group could lead to hydrogels with unique mechanical and chemical properties suitable for biomedical applications like tissue engineering and drug delivery.
A summary of potential research avenues in advanced materials is presented in the table below.
| Research Area | Potential Application of this compound | Desired Outcome |
| Polymer Synthesis | Monomer for creating functionalized polypeptides or polyesters. | Materials with tunable cross-linking and functionality. |
| Bio-adhesives | Component in formulations for underwater or biomedical adhesives. | Strong, biocompatible adhesives. |
| Functional Coatings | Surface modification of materials to alter hydrophilicity or for ligand attachment. | Surfaces with tailored chemical properties. |
| Hydrogel Development | Building block for self-assembling scaffolds. | Biocompatible hydrogels for regenerative medicine. |
Mechanistic Elucidation of Biological Interactions
There is currently a significant gap in the understanding of how this compound interacts with biological systems. Future research is critically needed to determine if this compound has any significant biological activity or interactions.
Key research questions to address include:
Enzyme Interactions: Does this compound act as a substrate, inhibitor, or modulator for enzymes involved in standard tyrosine metabolism, such as tyrosinase or tyrosine hydroxylase?
Receptor Binding: Can this compound bind to any neurotransmitter or hormone receptors, given its structural similarity to L-DOPA and other catecholamines?
Protein Incorporation: Can this compound be incorporated into proteins during translation, and if so, how does this modification affect protein structure and function?
Systematic screening of the compound against various biological targets will be the first step in uncovering any potential bioactivity, which could pave the way for therapeutic or biotechnological applications.
Integration into "Omics" Studies for Metabolic Profiling
The detection and quantification of this compound in biological samples are currently not standard practice in metabolomics or other "omics" studies. A crucial future direction is to develop the analytical methods necessary to include this compound in large-scale metabolic profiling.
This would involve:
Analytical Standard Synthesis: Producing a highly purified standard of this compound to enable its unambiguous identification and quantification in complex biological matrices.
Method Development: Establishing robust analytical methods, likely using liquid chromatography-mass spectrometry (LC-MS), to detect and measure this compound in various samples such as blood, urine, and cell cultures.
Metabolomic Screening: Once methods are established, screening for the presence of this compound in large patient cohorts or in response to specific stimuli (e.g., disease states, drug treatments) to determine if it is a naturally occurring metabolite and whether its levels correlate with any physiological or pathological conditions.
The potential findings from such "omics" studies are summarized in the table below.
| "Omics" Field | Research Goal | Potential Significance |
| Metabolomics | Detect and quantify this compound in biological samples. | Identification of new metabolic pathways or biomarkers for disease. |
| Proteomics | Screen for the presence of this compound as a post-translational modification. | Discovery of novel regulatory mechanisms for protein function. |
| Toxicogenomics | Assess changes in gene expression in response to exposure to the compound. | Understanding of potential toxicity pathways and biological effects. |
Should this compound be identified as an endogenous metabolite, it would open up entirely new avenues of research into its metabolic origins and physiological roles.
Q & A
Q. What are the standard synthetic routes for 3-(Hydroxymethyl)tyrosine, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via hydroxylation of tyrosine derivatives or enzymatic modification of phenolic substrates. A common approach involves solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to ensure regioselectivity . Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) and mass spectrometry (MS) for molecular weight confirmation . NIST-standardized nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) are critical for structural verification, with δ 7.1–6.7 ppm (aromatic protons) and δ 3.8–3.5 ppm (hydroxymethyl group) as key diagnostic signals .
Q. How can researchers detect and quantify this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection in tissues or plasma. Use a C18 reversed-phase column with a gradient elution (0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 196 → 152 for fragmentation). Calibration curves should be prepared in biological blanks to account for matrix effects . Immunoassays (ELISA) with monoclonal antibodies specific to the hydroxymethyl group are an alternative but require rigorous cross-reactivity validation .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound's role in catecholamine biosynthesis?
- Methodological Answer : Employ mixed-methods approaches:
- Quantitative : Measure dopamine/norepinephrine levels in vitro using tyrosine hydroxylase (TH) inhibition assays. Compare this compound’s competitive binding affinity (Ki) against L-tyrosine via Lineweaver-Burk plots .
- Qualitative : Conduct RNA sequencing on SH-SY5Y neuronal cells to identify transcriptomic changes in TH or aromatic L-amino acid decarboxylase (AADC) expression after exposure .
- Contradiction Resolution : Discrepancies in activity reports may arise from stereochemical impurities; use chiral HPLC to isolate enantiomers and test separately .
Q. How can researchers resolve contradictions in reported antioxidant activity of this compound across studies?
- Methodological Answer :
- Replicate assays : Perform oxygen radical absorbance capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assays under standardized conditions (pH 7.4, 37°C) .
- Control variables : Account for auto-oxidation by including catalase/superoxide dismutase inhibitors. Validate purity via X-ray crystallography to exclude confounding byproducts .
- Meta-analysis : Pool data from ≥10 independent studies using random-effects models to assess heterogeneity (I² statistic) .
Q. What methodologies are recommended for assessing this compound's stability under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 4, 8, 24-hour intervals .
- Kinetic analysis : Calculate half-life (t1/2) using first-order decay models. Identify degradation products via high-resolution MS (HRMS) and compare to reference spectra in NIST databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
